2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol

Description

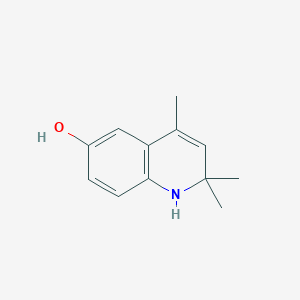

Structure

3D Structure

Properties

IUPAC Name |

2,2,4-trimethyl-1H-quinolin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-8-7-12(2,3)13-11-5-4-9(14)6-10(8)11/h4-7,13-14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSINDHMECZQCAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(NC2=C1C=C(C=C2)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70344827 | |

| Record name | 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72107-05-2 | |

| Record name | 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,4-TRIMETHYL-1,2-DIHYDRO-6-QUINOLINOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, mechanisms, and relevant biological pathways of 2,2,4-trimethyl-1,2-dihydroquinolin-6-ol. This potent antioxidant is a subject of significant interest in medicinal chemistry and pharmacology, particularly for its demonstrated hepatoprotective effects.[1][2] This document details the core synthesis methodologies, presents quantitative data from various synthetic approaches, and outlines the compound's interaction with key cellular signaling pathways.

Core Synthesis Mechanism

The industrial production of 2,2,4-trimethyl-1,2-dihydroquinoline derivatives is primarily achieved through the acid-catalyzed condensation of an appropriate aromatic amine with acetone or its derivatives, such as diacetone alcohol or mesityl oxide.[1] For the synthesis of this compound, the starting aromatic amine is p-aminophenol.

The reaction is believed to proceed via one of two primary mechanistic pathways:

-

Direct Condensation and Cyclization: This pathway begins with the direct condensation of the amine with the ketone to form a Schiff base (imine). This is followed by the nucleophilic addition of two aniline molecules to acetone intermediates, cyclization under acidic conditions, and the elimination of one aniline molecule to yield the final dihydroquinoline monomer.[1][3]

-

Michael Addition and Intramolecular Cyclization: This route involves the nucleophilic conjugate addition (Michael addition) of p-aminophenol to mesityl oxide (a condensation product of acetone). This is followed by an acid-catalyzed intramolecular cyclization (electrophilic aromatic substitution) and subsequent dehydration to form the stable dihydroquinoline ring system.[1]

The presence of a phenolic hydroxyl group on the dihydroquinoline ring is critical for its radical-scavenging activity.[1]

Synthesis Reaction Visualization

The following diagram illustrates the proposed synthesis mechanism of this compound from p-aminophenol and acetone.

Caption: Proposed synthesis mechanism of this compound.

Quantitative Data on Synthesis Parameters

The following table summarizes various catalytic systems and reaction conditions reported for the synthesis of 2,2,4-trimethyl-1,2-dihydroquinolines. It is important to note that yields can vary based on the specific substrates and precise conditions.

| Catalyst | Temperature (°C) | Reaction Time (hours) | Yield (%) | Notes |

| H-Y-MMM Zeolite | 60–230 | 6–23 | Not specified | Heterogeneous catalyst.[4] |

| Scandium triflate (Sc(OTf)₃) | Room Temperature | 2–6 | 65-98 | Microwave-assisted synthesis. Yields vary with substituted anilines.[4] |

| BF₃·O(C₂H₅)₂ / AlBr₃ / HCl | < 50 | Not specified | Not specified | Exothermic reaction requiring temperature control.[4] |

| Hydrogen Fluoride (HF) and Boron Trifluoride (BF₃) | 80–150 | Not specified | Up to 82.8 | Molar ratio of HF/BF₃ is critical.[5] |

| p-Toluenesulfonic acid | 140-145 | 6 | 59.5 | Synthesis of the monomer.[5] |

| Ceric Ammonium Nitrate | Not specified | Not specified | Not specified | Mentioned as an efficient catalyst for one-pot synthesis.[4] |

| Zinc Triflate | Not specified | Not specified | Not specified | Used under solvent-free conditions.[4] |

Detailed Experimental Protocols

While a specific, unified protocol for this compound is not extensively detailed in a single source, the following generalized procedure is based on established methodologies for the synthesis of related dihydroquinolines.[6]

Materials:

-

p-Aminophenol

-

Acetone (or mesityl oxide)

-

Acid catalyst (e.g., p-toluenesulfonic acid, hydrochloric acid)

-

Solvent (e.g., toluene, or solvent-free)

-

Sodium bicarbonate solution

-

Dichloromethane or other suitable extraction solvent

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a reaction flask equipped with a reflux condenser and a stirrer, combine p-aminophenol and the chosen acid catalyst. If a solvent is used, it is added at this stage.

-

Heat the mixture to the desired reaction temperature, typically ranging from 80-160 °C.[6]

-

Slowly add acetone to the reaction mixture over a period of several hours.

-

After the addition is complete, continue to stir the reaction mixture at the elevated temperature for an additional period to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cool the reaction mixture to room temperature.

-

If a solvent was used, remove it via rotary evaporation.

-

The crude product is then worked up. This typically involves neutralization with a base such as sodium bicarbonate solution, followed by extraction with an organic solvent like dichloromethane.

-

The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate or magnesium sulfate.

-

The solvent is removed in vacuo, and the resulting residue can be purified by column chromatography on silica gel to yield the final product, this compound.

Biological Activity and Signaling Pathways

This compound has demonstrated significant hepatoprotective properties by mitigating liver injury induced by toxins.[1][2] Its mechanism of action involves the scavenging of free radicals and the reduction of oxidative stress.[1] This antioxidant activity modulates key signaling pathways, including the Nrf2 and NF-κB pathways.

Nrf2 Signaling Pathway

The compound has been shown to activate the Nrf2 signaling pathway, which leads to the upregulation of key antioxidant enzymes such as superoxide dismutase (SOD), catalase, and glutathione peroxidase (GPx).[1]

Caption: Activation of the Nrf2 signaling pathway by this compound.

NF-κB Signaling Pathway

By reducing oxidative stress, this compound also downregulates the expression of the transcription factor NF-κB and pro-inflammatory cytokines.[1][2] This leads to a decrease in inflammation and caspase-dependent apoptosis.[1][7]

Caption: Downregulation of the NF-κB signaling pathway.

This technical guide provides a foundational understanding of the synthesis and biological relevance of this compound. Further research and optimization of the synthetic protocols are crucial for advancing its potential therapeutic applications.

References

- 1. This compound|72107-05-2 [benchchem.com]

- 2. 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. RU2609028C1 - Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline - Google Patents [patents.google.com]

- 5. US4746743A - Process for producing 2,2,4-trimethyl-1,2-dihydroquinoline - Google Patents [patents.google.com]

- 6. 2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ) For Research [benchchem.com]

- 7. 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,2,4-trimethyl-1,2-dihydroquinolin-6-ol (CAS No. 72107-05-2), a heterocyclic compound with significant antioxidant and hepatoprotective activities. This document details its molecular structure, physicochemical characteristics, and spectroscopic data. A key focus is on its synthesis and its biological activities, particularly the modulation of the Nrf2 and NF-κB signaling pathways, which are critical in cellular defense against oxidative stress and inflammation. Experimental protocols for key assays and visualizations of the signaling pathways are provided to support further research and drug development efforts.

Chemical and Physical Properties

This compound is a dihydroquinoline derivative with a molecular formula of C₁₂H₁₅NO and a molecular weight of 189.25 g/mol .[1] The presence of a hydroxyl group at the 6-position of the dihydroquinoline ring is crucial for its notable radical-scavenging activity.[1]

Physicochemical Data

While experimentally determined physical properties for this compound are not extensively documented in publicly available literature, computed properties and data for the closely related compound 2,2,4-trimethyl-1,2-dihydroquinoline (CAS No. 147-47-7) provide valuable estimates.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅NO | [1] |

| Molecular Weight | 189.25 g/mol | [1] |

| Appearance | Solid | [1] |

| Computed XLogP3 | 2.4 | PubChem |

| Computed Hydrogen Bond Donor Count | 2 | PubChem |

| Computed Hydrogen Bond Acceptor Count | 2 | PubChem |

| Computed Rotatable Bond Count | 0 | PubChem |

| Collision Cross Section (M+H)⁺ | 141.96 Ų (TW, calibrated with polyalanine and drug standards) | [2] |

| Collision Cross Section (M+H-H₂O)⁺ | 135.06 Ų (TW, calibrated with polyalanine and drug standards) | [2] |

Note: Some physical properties are for the related compound 2,2,4-trimethyl-1,2-dihydroquinoline and should be considered as estimates.

| Estimated Physical Property | Value | Source |

| Melting Point | 79 to 81 °F (26 to 27 °C) | PubChem |

| Boiling Point | 491 to 500 °F (255 to 260 °C) at 743 mmHg | PubChem |

| Solubility | < 0.1 mg/mL at 66 °F (19 °C) | PubChem |

| Density | 1.03 at 77 °F (25 °C) | PubChem |

Spectroscopic Data

Detailed spectroscopic data for this compound is limited in public databases. However, spectral information for the parent compound, 2,2,4-trimethyl-1,2-dihydroquinoline, is available and provides a reference for structural elucidation.

-

¹H NMR (Varian A-60): Spectral data is available on PubChem for 2,2,4-trimethyl-1,2-dihydroquinoline.[3]

-

¹³C NMR (Varian CFT-20): Spectral data is available on PubChem for 2,2,4-trimethyl-1,2-dihydroquinoline.[3]

-

Mass Spectrometry: A collision cross-section has been experimentally determined for the [M+H]⁺ and [M+H-H₂O]⁺ ions of this compound.[2]

-

FTIR: Infrared spectroscopy data for 2,2,4-trimethyl-1,2-dihydroquinoline is available, typically showing characteristic peaks for N-H, C-H, and aromatic C=C stretching.

Synthesis

The primary method for the synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline derivatives is the acid-catalyzed condensation of an aromatic amine with acetone or its derivatives. For this compound, the starting aromatic amine is p-aminophenol.[1]

Experimental Protocol: Synthesis of this compound

The following is a general procedure based on established methods for similar compounds.

Materials:

-

p-Aminophenol

-

Acetone

-

Acid catalyst (e.g., hydrochloric acid, iodine, or a solid acid catalyst)

-

Solvent (optional, e.g., toluene)

-

Sodium bicarbonate solution

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve p-aminophenol in a suitable solvent (if used).

-

Add the acid catalyst to the solution.

-

Heat the mixture to a temperature between 80-150 °C.

-

Slowly add acetone to the reaction mixture over several hours.

-

After the addition is complete, continue stirring the reaction at the elevated temperature for several more hours to ensure the reaction proceeds to completion.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Neutralize the mixture with a saturated sodium bicarbonate solution.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.

Biological Activity and Signaling Pathways

This compound exhibits potent antioxidant and anti-inflammatory properties, primarily through the modulation of the Nrf2 and NF-κB signaling pathways.

Antioxidant Activity via the Nrf2 Pathway

The antioxidant effect of this compound is largely attributed to its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Under normal conditions, Nrf2 is kept at low levels in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.

In the presence of oxidative stress, reactive oxygen species (ROS) can oxidize critical cysteine residues on Keap1. This conformational change in Keap1 leads to the dissociation of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes. This leads to the increased expression of cytoprotective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), superoxide dismutase (SOD), catalase, and glutathione peroxidase (GPx).[1]

Anti-inflammatory Activity via the NF-κB Pathway

The anti-inflammatory effects of this compound are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] In its inactive state, NF-κB (a heterodimer of p50 and p65 subunits) is sequestered in the cytoplasm by the inhibitor of κB (IκB).

Inflammatory stimuli, such as lipopolysaccharide (LPS) or pro-inflammatory cytokines, activate the IκB kinase (IKK) complex. IKK then phosphorylates IκB, targeting it for ubiquitination and subsequent degradation by the proteasome. This releases NF-κB, allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.

This compound, as a phenolic antioxidant, can inhibit the NF-κB pathway. While the precise mechanism is still under investigation, it is believed to interfere with the DNA binding of NF-κB in the nucleus, thereby preventing the transcription of pro-inflammatory genes.

Experimental Protocols

Assessment of Antioxidant Activity

A common method to assess the antioxidant activity of a compound is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Materials:

-

This compound

-

DPPH solution in methanol

-

Methanol

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in methanol.

-

Prepare a series of dilutions of the stock solution.

-

In a 96-well microplate, add a fixed volume of DPPH solution to each well.

-

Add an equal volume of the different concentrations of the test compound to the wells.

-

Include a control well with DPPH solution and methanol only.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Conclusion

This compound is a promising molecule with significant antioxidant and anti-inflammatory properties. Its ability to modulate the Nrf2 and NF-κB signaling pathways makes it a compelling candidate for further investigation in the context of diseases driven by oxidative stress and inflammation, such as liver injury and neurodegenerative disorders. This technical guide provides a foundational understanding of its chemical properties and biological activities to aid researchers in their future studies. Further research is warranted to fully elucidate its therapeutic potential and to establish a more complete profile of its physicochemical and toxicological properties.

References

An In-Depth Technical Guide to the Molecular Structure and Activity of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2,4-trimethyl-1,2-dihydroquinolin-6-ol, a heterocyclic compound of significant interest due to its potent antioxidant properties. This document details the molecular structure, synthesis, and spectroscopic characterization of the compound. A core focus is placed on its biological activity, particularly its role in mitigating oxidative stress and inflammation through the modulation of key signaling pathways, including Nrf2 and NF-κB. Detailed experimental protocols for the synthesis and evaluation of its antioxidant capacity are provided to facilitate further research and development.

Molecular Structure and Properties

This compound, with the chemical formula C₁₂H₁₅NO, is a derivative of dihydroquinoline.[1] Its structure features a bicyclic system consisting of a benzene ring fused to a partially saturated pyridine ring, substituted with three methyl groups and a hydroxyl group. The molecular weight of the compound is 189.25 g/mol .[1]

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₅NO | [1] |

| Molecular Weight | 189.25 g/mol | [1] |

| CAS Number | 72107-05-2 | [1] |

| Appearance | Solid | [1] |

No detailed crystallographic data, such as bond lengths and angles, were found in the public domain at the time of this report.

Molecular Structure Diagram:

Caption: Molecular structure of this compound.

Synthesis

This compound can be synthesized through several routes, primarily involving the condensation of an aromatic amine with acetone or its derivatives.[1] One common method is the acid-catalyzed reaction of p-aminophenol with acetone.[1] Another established method is the de-ethylation of the commercially available antioxidant, ethoxyquin (6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline).[2]

Experimental Protocol: Synthesis via De-ethylation of Ethoxyquin

This protocol is based on the principle of cleaving the ethyl ether linkage in ethoxyquin to yield the corresponding phenol.

-

Materials:

-

6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline (Ethoxyquin)

-

Hydrobromic acid (HBr)

-

Glacial acetic acid

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

-

-

Procedure:

-

Dissolve ethoxyquin in glacial acetic acid in a round-bottom flask.

-

Add hydrobromic acid to the solution.

-

Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize it with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent.

-

Collect the fractions containing the desired product and evaporate the solvent to yield pure this compound.

-

Spectroscopic Data

No specific experimental spectroscopic data for this compound was found in the available literature. The following tables are placeholders for expected data based on the structure and data for similar compounds.

Table 2: Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.2 | s | 6H | C2-(CH₃)₂ |

| ~2.0 | s | 3H | C4-CH₃ |

| ~3.5 | s | 1H | N-H |

| ~5.3 | s | 1H | C3-H |

| ~6.5-7.0 | m | 3H | Aromatic-H |

| ~8.5 | s | 1H | O-H |

Table 3: Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~22 | C4-CH₃ |

| ~30 | C2-(CH₃)₂ |

| ~50 | C2 |

| ~115-130 | Aromatic C-H |

| ~125 | C3 |

| ~130 | C4 |

| ~140-150 | Aromatic C-N & C-O |

Table 4: Predicted FT-IR Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-3200 | O-H stretch, N-H stretch |

| ~3000-2850 | C-H stretch (aliphatic) |

| ~1600-1450 | C=C stretch (aromatic) |

| ~1250 | C-O stretch (phenol) |

Table 5: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 189 | [M]⁺ (Molecular ion) |

| 174 | [M - CH₃]⁺ |

Biological Activity and Signaling Pathways

This compound is recognized for its significant antioxidant activity, which is central to its potential therapeutic applications, particularly in hepatoprotection.[1] The compound effectively scavenges free radicals, thereby reducing oxidative stress.[1]

Nrf2 Signaling Pathway

A key mechanism of action for this compound involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or activators like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription. This results in the increased production of protective enzymes such as superoxide dismutase (SOD), catalase, and glutathione peroxidase (GPx).[1]

Caption: Activation of the Nrf2 signaling pathway by this compound.

NF-κB Signaling Pathway

In addition to its antioxidant effects, this dihydroquinoline derivative also exhibits anti-inflammatory properties by downregulating the transcription factor NF-κB.[1] By reducing oxidative stress, it inhibits the signaling cascade that leads to the activation of NF-κB, which in turn decreases the expression of pro-inflammatory cytokines and mediators of apoptosis.[1]

Experimental Protocols for Biological Activity

5.1. DPPH Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of a compound.

-

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol

-

This compound

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare a series of dilutions of the test compound and ascorbic acid in methanol.

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well.

-

Add an equal volume of the test compound dilutions, ascorbic acid dilutions, or methanol (as a blank) to the wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

5.2. Western Blot Analysis for Nrf2 Activation

This protocol allows for the detection of Nrf2 translocation to the nucleus.

-

Materials:

-

Cell line (e.g., HepG2)

-

This compound

-

Cell lysis buffer for nuclear and cytoplasmic fractionation

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-Nrf2, anti-Lamin B for nuclear fraction, anti-GAPDH for cytoplasmic fraction)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

-

Procedure:

-

Culture cells and treat with the test compound for various time points.

-

Harvest the cells and perform nuclear and cytoplasmic fractionation using a suitable kit.

-

Determine the protein concentration of each fraction.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using an ECL reagent and an imaging system.

-

Quantify the band intensities and normalize to the respective loading controls (Lamin B for nuclear, GAPDH for cytoplasmic). An increase in the nuclear Nrf2 level indicates activation.

-

Caption: Workflow for Western Blot analysis of Nrf2 activation.

Conclusion

This compound is a promising molecule with well-documented antioxidant and anti-inflammatory properties. Its ability to modulate the Nrf2 and NF-κB signaling pathways makes it a person of interest for the development of therapeutic agents, particularly for conditions associated with oxidative stress, such as liver injury. This guide provides a foundational understanding of its molecular characteristics and biological activities, along with detailed protocols to aid researchers in their investigations. Further studies are warranted to fully elucidate its therapeutic potential and to gather more comprehensive structural and spectroscopic data.

References

A Technical Guide to the Antioxidant Properties of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core antioxidant properties of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol (DHQ), a heterocyclic compound of significant interest in medicinal chemistry and pharmacology. This document details its mechanisms of action, including direct radical scavenging and modulation of endogenous antioxidant pathways. It presents detailed experimental protocols for common antioxidant assays and visualizes key signaling pathways and workflows. The potent antioxidant capabilities of this molecule underscore its potential as a precursor for developing novel therapeutic agents, particularly in contexts of oxidative stress-induced pathologies such as liver and neuronal injury.

Introduction

This compound, a derivative of dihydroquinoline, is recognized for its potent antioxidant properties.[1] Its structure, featuring a critical 6-hydroxy group on the dihydroquinoline ring, is fundamental to its radical-scavenging activity.[1] This compound serves as a key precursor in the development of novel hepatoprotective and neuroprotective agents.[1][2] Research has consistently demonstrated its efficacy in mitigating cellular damage induced by toxins and oxidative stress, making it a subject of extensive research.[1] The core of its therapeutic potential lies in its ability to neutralize free radicals and bolster the cell's intrinsic antioxidant defenses.[1]

Core Antioxidant Mechanisms

The antioxidant action of this compound is multifaceted, involving both direct and indirect mechanisms to combat oxidative stress.

Direct Free Radical Scavenging

The primary mechanism is the direct scavenging of free radicals.[1] The phenolic hydroxyl group (-OH) at the 6-position of the quinoline ring can donate a hydrogen atom to unstable free radicals (R•), neutralizing them and terminating damaging chain reactions.[1] This action is particularly effective against reactive oxygen species (ROS), preventing them from damaging vital cellular components like DNA, proteins, and lipids.[3]

Modulation of Endogenous Antioxidant Systems

Beyond direct scavenging, the compound significantly enhances the body's own antioxidant defense systems. This is primarily achieved through the modulation of key transcription factors and signaling pathways.

-

Nrf2 Signaling Pathway: Studies in rodent models show that this compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to Antioxidant Response Elements (AREs) in the promoter regions of various antioxidant genes. This upregulates the expression of crucial antioxidant enzymes such as superoxide dismutase (SOD), catalase, and glutathione peroxidase (GPx).[1][2]

-

FoxO1 Signaling Pathway: Evidence suggests the involvement of the Forkhead box O1 (FoxO1) transcription factor.[1] FoxO1 plays a vital role in cellular stress resistance and antioxidant defense. Dihydroquinoline derivatives have been shown to activate gene transcription via FoxO1, further contributing to the cellular antioxidant capacity.[2]

The dual action of direct scavenging and upregulation of endogenous defenses provides a robust and sustained protective effect against oxidative insults.

Quantitative Antioxidant Activity

While this compound is established as a potent antioxidant, specific quantitative data such as IC50 values from standardized in vitro assays are not consistently reported in the reviewed literature. The following table summarizes available data for related quinoline derivatives to provide context for the compound's expected potency.

| Compound/Derivative | Assay | Result | Reference Compound | Source |

| 8-Hydroxy derivative of quinoline | DPPH | IC50: 614.77 µM | - | [4] |

| Various Quinoline Derivatives | Theoretical | More efficient than Trolox | Trolox, Ascorbate | [5] |

| 3,8-dihydroxyquinoline | LDL-oxidation (TBARS) | IC50: 2.6 µM | - | [6] |

| 3,8-dihydroxyquinoline | DPPH | Exhibited radical scavenging activity | - | [6] |

Note: The data presented are for structurally related compounds and are intended for comparative purposes only. Specific quantitative results for this compound are not available in the cited literature.

Key Signaling and Experimental Workflows

Antioxidant Signaling Pathway

The following diagram illustrates the proposed signaling cascade initiated by this compound to combat oxidative stress.

References

- 1. This compound|72107-05-2 [benchchem.com]

- 2. 2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ) For Research [benchchem.com]

- 3. This compound | 72107-05-2 | FT125514 [biosynth.com]

- 4. mdpi.com [mdpi.com]

- 5. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Comprehensive Technical Guide on the Biological Activity of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol is a heterocyclic compound belonging to the dihydroquinoline class. With a molecular formula of C₁₂H₁₅NO and a molecular weight of 189.25 g/mol , this molecule has garnered significant scientific interest primarily for its potent antioxidant properties.[1] The presence of a hydroxyl group at the 6th position of the dihydroquinoline ring is critical to its function, enabling it to act as an effective free radical scavenger.[1] Its biological activities make it a valuable precursor in the development of novel therapeutic agents, particularly for mitigating oxidative stress-induced pathologies such as liver injury.[1] Research has consistently demonstrated its capacity to protect against toxins like acetaminophen and carbon tetrachloride in preclinical models.[1]

Core Biological Activity: Antioxidant and Cytoprotective Effects

The primary and most well-documented biological activity of this compound is its ability to counteract oxidative stress. This activity is multifaceted, involving both direct chemical neutralization of reactive species and modulation of endogenous cellular defense pathways.

Mechanism of Action

Direct Radical Scavenging: The core antioxidant mechanism is attributed to the phenolic 6-hydroxy group. This group can donate a hydrogen atom to unstable free radicals (R•), thereby neutralizing them and terminating damaging chain reactions. The resulting compound radical is stabilized by resonance within the aromatic ring system.

Modulation of Cellular Signaling Pathways: Beyond direct scavenging, the compound exerts profound effects on key signaling pathways that govern the cellular antioxidant response, inflammation, and apoptosis.

-

Nrf2/ARE Pathway Activation: It has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Oxidative stress or xenobiotics like this compound can induce the release of Nrf2, allowing it to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE), driving the transcription of a suite of protective genes, including key antioxidant enzymes like superoxide dismutase (SOD), catalase, and glutathione peroxidase (GPx).[1]

-

NF-κB Pathway Inhibition: The compound downregulates the expression of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells).[1][2][3] NF-κB is a master regulator of inflammation, and its inhibition leads to a decreased expression of pro-inflammatory cytokines.[1][2][3]

-

FoxO1 Pathway Activation: Some evidence suggests that related dihydroquinoline structures can activate gene transcription via the Forkhead box O1 (FoxO1) transcription factor, which is also involved in antioxidant defense.[1]

Quantitative Data: In Vivo Hepatoprotective Efficacy

While specific in vitro IC₅₀ values for radical scavenging assays were not prominently available in the reviewed literature, the compound's efficacy has been quantitatively assessed in animal models of acetaminophen (AAP)-induced liver toxicity. The following table summarizes key findings.

| Parameter Assessed | Model System | Treatment | Outcome | Reference |

| Liver Injury Markers | AAP-induced toxicity in rats | This compound | Normalization of serum Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) levels. | [1] |

| Oxidative Stress Markers | AAP-induced toxicity in rats | This compound | ↓ 8-hydroxy-2-deoxyguanosine (DNA oxidation marker) and 8-isoprostane (lipid peroxidation marker) in liver and serum. | [2][3][4] |

| Endogenous Antioxidants | AAP-induced toxicity in rats | This compound | Normalization of reduced glutathione levels and antioxidant enzyme (SOD, Catalase) function. | [1][2] |

| Inflammation | AAP-induced toxicity in rats | This compound | ↓ mRNA expression of pro-inflammatory cytokines and NF-κB. | [2][3] |

| Apoptosis | AAP-induced toxicity in rats | This compound | ↓ Activity of initiator caspases (Caspase-8, -9) and effector caspase (Caspase-3). | [2][3][4] |

Anti-Inflammatory and Anti-Apoptotic Activities

The anti-inflammatory and anti-apoptotic effects of this compound are direct consequences of its primary antioxidant activity. By reducing oxidative stress, it disrupts the signaling cascades that lead to inflammation and programmed cell death.

The reduction of reactive oxygen species (ROS) prevents the activation of the NF-κB pathway, a key driver of inflammation.[5] This leads to decreased production of inflammatory mediators. Concurrently, the mitigation of oxidative stress prevents the activation of both the extrinsic (ligand-induced) and intrinsic (mitochondrial) pathways of apoptosis, evidenced by the reduced activity of caspases-8, -9, and -3.[2][3][4]

Experimental Protocols

The evaluation of the biological activity of this compound involves a range of standardized in vitro and in vivo assays.

In Vitro Antioxidant Assay: DPPH Radical Scavenging

This assay is a common, rapid, and reliable method to screen for the radical scavenging activity of a compound.

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color with a maximum absorbance around 517 nm. When it accepts a hydrogen atom from an antioxidant, it is reduced to the pale yellow diphenylpicrylhydrazine, causing the absorbance to decrease. The degree of discoloration is proportional to the scavenging activity of the compound.[6]

Methodology:

-

Reagent Preparation:

-

DPPH Solution (0.1 mM): Prepare a 0.1 mM solution of DPPH in analytical grade methanol. This solution should be freshly made and kept in the dark to prevent degradation.[7]

-

Test Compound Stock: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

-

Serial Dilutions: Perform serial dilutions of the stock solution to obtain a range of test concentrations (e.g., 10, 25, 50, 100 µg/mL).[7]

-

Positive Control: Prepare serial dilutions of a known antioxidant like Ascorbic Acid or Trolox.[7]

-

-

Assay Procedure (96-well plate format):

-

Add 100 µL of the DPPH solution to each well.[7]

-

Add 100 µL of the different concentrations of the test compound, positive control, or methanol (as a blank) to the respective wells.[7]

-

Incubate the plate in the dark at room temperature for 30 minutes.[7]

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of radical scavenging activity is calculated using the formula:

-

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

-

The IC₅₀ value (the concentration of the compound required to scavenge 50% of DPPH radicals) is determined by plotting the inhibition percentage against the compound concentration.

-

In Vivo Model: Acetaminophen-Induced Hepatotoxicity

Principle: High doses of acetaminophen (AAP) overwhelm the normal metabolic pathways, leading to the formation of a toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI). NAPQI depletes cellular glutathione stores and induces severe oxidative stress, causing mitochondrial dysfunction, inflammation, and ultimately, hepatocyte necrosis. This model is used to evaluate the hepatoprotective potential of test compounds.

Methodology:

-

Animal Model: Male Wistar rats are typically used.[8]

-

Grouping: Animals are divided into groups: a control group, a group receiving only AAP (to induce injury), and groups receiving AAP plus different doses of this compound.

-

Induction of Injury: A single toxic dose of AAP is administered to the relevant groups.

-

Treatment: The test compound is typically administered intragastrically before or after the AAP challenge.[8]

-

Endpoint Analysis: After a set period (e.g., 24-48 hours), animals are euthanized. Blood and liver tissue are collected.

-

Serum Analysis: Blood serum is analyzed for liver injury markers like ALT and AST.

-

Tissue Analysis: Liver tissue is used for histopathological examination (to observe necrosis and inflammation) and for biochemical assays to measure markers of oxidative stress (e.g., 8-OHDG), levels of endogenous antioxidants (e.g., glutathione), and the activity of antioxidant enzymes (e.g., SOD, catalase).

-

Conclusion

This compound exhibits a robust and multifaceted biological activity profile centered on its potent antioxidant capacity. Its mechanism of action involves both direct neutralization of free radicals and the strategic modulation of critical cytoprotective and pro-inflammatory signaling pathways, namely the activation of the Nrf2/ARE axis and the downregulation of NF-κB. Preclinical studies have validated its efficacy, demonstrating significant hepatoprotective, anti-inflammatory, and anti-apoptotic effects in relevant models of toxic liver injury. These characteristics position this compound as a promising lead compound for the development of therapeutics aimed at combating diseases rooted in oxidative stress.

References

- 1. This compound|72107-05-2 [benchchem.com]

- 2. 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Effects of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline on the oxidative status and activity of dicarboxylic acid metabolism enzymes in toxic liver injury in rats - Sinitsyna - Problems of Biological Medical and Pharmaceutical Chemistry [journals.eco-vector.com]

An In-Depth Technical Guide to 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol (CAS: 72107-05-2)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Summary

2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol, with the CAS number 72107-05-2, is a dihydroquinoline derivative recognized for its potent antioxidant properties. It serves as a significant precursor in the development of novel hepatoprotective agents. Its core mechanism of action is attributed to its ability to scavenge free radicals and mitigate oxidative stress, thereby inhibiting necrotic processes in liver tissue.[1] The 6-hydroxy group on the dihydroquinoline ring is a critical structural feature for its radical-scavenging activity.[1]

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 72107-05-2 | N/A |

| Molecular Formula | C₁₂H₁₅NO | [1] |

| Molecular Weight | 189.25 g/mol | [1] |

| Appearance | Light brown solid | N/A |

| InChI Key | QSINDHMECZQCAW-UHFFFAOYSA-N | N/A |

Synthesis and Manufacturing

The industrial production of 2,2,4-trimethyl-1,2-dihydroquinoline derivatives is primarily achieved through the acid-catalyzed condensation of an appropriate aromatic amine with acetone or its derivatives like diacetone alcohol or mesityl oxide.[2] For the synthesis of this compound, the typical starting aromatic amine is p-aminophenol. Various catalytic systems have been optimized to enhance yield and selectivity.

Synthesis of the Parent Compound: 2,2,4-Trimethyl-1,2-dihydroquinoline

While a specific protocol for the direct synthesis of the 6-hydroxy derivative from p-aminophenol is not detailed in the provided results, a patented method for the synthesis of the parent compound, 2,2,4-trimethyl-1,2-dihydroquinoline, from aniline and acetone derivatives provides valuable insight into the reaction conditions.

Experimental Protocol: Synthesis of 2,2,4-Trimethyl-1,2-dihydroquinoline

This protocol is based on a process using a hydrogen fluoride and boron trifluoride catalyst.

-

Reactants:

-

Aniline

-

Acetone, diacetone alcohol, or mesityl oxide

-

Catalyst: Hydrogen fluoride (HF) and Boron trifluoride (BF₃) in a molar ratio of 0.2-2/1. The total amount of the catalyst should be 0.005 to 0.1 mole per mole of aniline.

-

-

Procedure:

-

Aniline and the catalyst are placed in a suitable reaction flask.

-

The mixture is heated to a reaction temperature between 80°C and 150°C.

-

The acetone derivative is added gradually over a period of several hours while maintaining the reaction temperature.

-

After the addition is complete, the reaction mixture is held at the same temperature for an additional period to ensure the reaction goes to completion.

-

The product is then purified by vacuum distillation.[3]

-

| Reactants (Aniline : Acetone Derivative) | Catalyst (HF/BF₃ molar ratio) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| Aniline : Acetone | 1 | 150 | 6 | 82.1 | - |

| Aniline : Diacetone alcohol | 1 | 80 | 12 | 85.0 | - |

| Aniline : Diacetone alcohol | 0.2 | 80 | 16 | 81.2 | - |

| Aniline : Mesityl oxide | 1.5 | 130 | 5 | 84.4 | - |

| Aniline : Acetone | 0.5 | 120 | 6 | 80.0 | - |

| Aniline : Mesityl oxide | 1* | 120 | 8 | 83.6 | - |

| Aniline : Mesityl oxide | - | 140-145 | 4 | 82.8 | 91.4-96.5 |

*Commercial fluoboric acid used.[3]

Biological Activity and Mechanism of Action

This compound exhibits significant hepatoprotective effects by mitigating oxidative stress and inflammation.[4][5] Its antioxidant properties are central to its mechanism of action.

Hepatoprotective Effects in Acetaminophen-Induced Liver Injury in Rats

In a study using a rat model of acetaminophen (AAP)-induced liver injury, this compound (referred to as DHQ in the study) demonstrated a dose-dependent protective effect.

Experimental Protocol: In Vivo Hepatoprotectivity Study

-

Animal Model: Male Wistar rats.

-

Induction of Liver Injury: A single oral administration of acetaminophen (1000 mg/kg body weight).

-

Treatment Groups:

-

Control

-

AAP only

-

AAP + DHQ (25 mg/kg body weight)

-

AAP + DHQ (50 mg/kg body weight)

-

-

Administration: DHQ was administered orally 1 hour and 12 hours after acetaminophen administration.[4]

-

Biochemical Analysis: Serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase, and total bilirubin were measured using diagnostic kits. Liver tissue was used to assess the activity of antioxidant enzymes.[4]

Quantitative Results of Hepatoprotective Effects:

| Parameter | Control | AAP | AAP + DHQ (25 mg/kg) | AAP + DHQ (50 mg/kg) |

| ALT (U/L) | ~50 | >300 | ~200 | ~150 |

| AST (U/L) | ~100 | >600 | ~400 | ~300 |

| Alkaline Phosphatase (U/L) | ~200 | >400 | ~300 | ~250 |

| Total Bilirubin (µmol/L) | ~5 | >15 | ~10 | ~8 |

*Values are approximated from graphical data presented in the source.[6]

Modulation of Antioxidant Enzymes

The compound was found to normalize the function of the antioxidant system in rats with acetaminophen-induced liver injury.[4]

Experimental Protocol: Measurement of Antioxidant Enzyme Activity

-

Superoxide Dismutase (SOD) Activity: Measured by the indirect method of Nishikimi et al., based on the reduction of nitroblue tetrazolium (NBT). The assay mixture contains EDTA, phosphate buffer, NADH, NBT, and PMS. The absorbance is measured at 540 nm.[4]

-

Catalase Activity: Assessed by the spectrophotometric assay developed by Goth. The reaction mixture contains hydrogen peroxide in a Tris-HCl buffer.[4]

-

Glutathione Peroxidase (GPx), Glutathione Reductase (GR), and Glutathione S-Transferase (GST) Activities: Measured using established spectrophotometric methods.[7]

Quantitative Effects on Antioxidant Enzyme Activity and Glutathione Levels:

| Parameter | Control | AAP | AAP + DHQ (50 mg/kg) |

| SOD (U/mg protein) | ~1.5 | <1.0 | ~1.5 |

| Catalase (U/mg protein) | ~20 | <15 | ~20 |

| GPx (U/mg protein) | ~0.8 | <0.6 | ~0.8 |

| GR (U/mg protein) | ~0.4 | <0.3 | ~0.4 |

| GST (U/mg protein) | ~1.2 | <0.8 | ~1.2 |

| GSH (µmol/g tissue) | ~6 | <4 | ~6 |

*Values are approximated from graphical data presented in the source.[4]

Modulation of Nrf2 and NF-κB Signaling Pathways

This compound reduces oxidative stress by modulating the Nrf2 and NF-κB signaling pathways.[1][4] It leads to the upregulation of Nrf2, a key regulator of the antioxidant response, and the downregulation of the pro-inflammatory transcription factor NF-κB.[1][4]

Experimental Protocol: Gene Expression Analysis

-

RNA Isolation: Total RNA is isolated from liver tissue.

-

Quantitative Real-Time PCR (qRT-PCR): The mRNA levels of Nrf2 (gene: Nfe2l2) and NF-κB are quantified.[4]

Quantitative Effects on Nrf2 and NF-κB mRNA Levels:

| Gene | Control | AAP | AAP + DHQ (50 mg/kg) |

| Nrf2 (Nfe2l2) mRNA (relative units) | ~1.0 | ~1.5 | ~2.5 |

| NF-κB mRNA (relative units) | ~1.0 | >2.5 | ~1.5 |

*Values are approximated from graphical data presented in the source.[4]

Experimental Protocol: Western Blot Analysis for Nrf2 and NF-κB

-

Protein Extraction: Nuclear and cytoplasmic protein fractions are extracted from liver tissue.

-

SDS-PAGE and Transfer: Proteins are separated by SDS-PAGE and transferred to a membrane.

-

Immunoblotting: The membrane is probed with primary antibodies specific for Nrf2 and the p65 subunit of NF-κB, followed by incubation with a secondary antibody.

-

Detection and Quantification: Protein bands are visualized and quantified using densitometry.

Visualizations

Signaling Pathways

Caption: Nrf2 and NF-κB signaling pathways modulated by the compound.

Experimental Workflows

Caption: General workflow for the synthesis of the compound.

Caption: Workflow for in vivo hepatoprotectivity assessment.

References

- 1. researchgate.net [researchgate.net]

- 2. asianpubs.org [asianpubs.org]

- 3. US4746743A - Process for producing 2,2,4-trimethyl-1,2-dihydroquinoline - Google Patents [patents.google.com]

- 4. 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline on the oxidative status and activity of dicarboxylic acid metabolism enzymes in toxic liver injury in rats - Sinitsyna - Problems of Biological Medical and Pharmaceutical Chemistry [journals.eco-vector.com]

- 6. researchgate.net [researchgate.net]

- 7. The new antioxidant 1-benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline has a protective effect against carbon tetrachloride-induced hepatic injury in rats - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for determining its solubility experimentally. The information presented herein is intended to empower researchers to generate precise solubility data for their specific applications and solvent systems.

Introduction

This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. Understanding its solubility in various organic solvents is a critical parameter for its synthesis, purification, formulation, and application. This guide outlines a comprehensive experimental protocol for determining the solubility of this compound and provides a theoretical framework for predicting its qualitative solubility.

Quantitative Solubility Data

Predicted Qualitative Solubility

Based on the molecular structure of this compound, which features a polar hydroxyl (-OH) group and a nonpolar trimethyl-dihydroquinoline backbone, a qualitative prediction of its solubility can be made based on the "like dissolves like" principle.

| Solvent Polarity | Example Solvents | Predicted Qualitative Solubility of this compound |

| Polar Protic | Methanol, Ethanol, Water | Likely to exhibit moderate to good solubility due to hydrogen bonding with the hydroxyl group. Solubility in water is expected to be limited by the nonpolar hydrocarbon portion. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) | Expected to be soluble due to dipole-dipole interactions. |

| Nonpolar | Hexane, Toluene, Diethyl ether | Lower solubility is anticipated as the polar hydroxyl group will hinder dissolution in nonpolar media. |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent of interest.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature bath or incubator

-

Vortex mixer

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath set to the desired temperature.

-

Agitate the vials using a vortex mixer at regular intervals to ensure thorough mixing.

-

Allow the solutions to equilibrate for a sufficient period (typically 24-72 hours) to ensure saturation is reached. The presence of undissolved solid should be visible.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the withdrawn supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a calibrated HPLC or UV-Vis spectrophotometry method.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the filtered supernatant by interpolating its analytical response on the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

-

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

This comprehensive guide provides the necessary framework for researchers to accurately determine the solubility of this compound in various organic solvents, a critical step in advancing its scientific and industrial applications.

An In-depth Technical Guide to the Spectroscopic and Synthetic Profile of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Properties and Synthesis

2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol is a heterocyclic aromatic compound with a molecular formula of C₁₂H₁₅NO and a molecular weight of 189.26 g/mol . The presence of the hydroxyl group at the C-6 position significantly influences its chemical reactivity and potential biological activity, particularly its antioxidant properties.

Synthesis Protocols

Two primary synthetic routes have been established for the preparation of this compound:

Method 1: Acid-Catalyzed Condensation of p-Aminophenol with Acetone

This method involves the reaction of p-aminophenol with an excess of acetone in the presence of an acid catalyst, such as hydrochloric acid or a Lewis acid. The reaction proceeds through a series of steps including the formation of an imine intermediate, followed by an intramolecular electrophilic aromatic substitution and subsequent dehydration to yield the dihydroquinoline ring system.

Experimental Protocol:

-

To a stirred solution of p-aminophenol in a suitable solvent (e.g., toluene or excess acetone), add a catalytic amount of a strong acid (e.g., concentrated HCl).

-

Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize the acid with a suitable base (e.g., aqueous sodium bicarbonate).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Method 2: De-ethylation of 6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline

This route utilizes the commercially available 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline as a starting material. The ethyl ether is cleaved to yield the desired phenol.

Experimental Protocol:

-

Dissolve 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline in a suitable solvent such as dichloromethane.

-

Cool the solution to -78 °C and add a solution of boron tribromide in dichloromethane dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Quench the reaction by pouring it into a mixture of ice and water.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain this compound as a light brown solid.[1]

Spectroscopic Data and Analysis

As of the compilation of this guide, specific experimental spectroscopic data for this compound is not widely published. Therefore, this section provides the available spectroscopic data for the parent compound, 2,2,4-trimethyl-1,2-dihydroquinoline, and offers a predictive analysis of the spectral changes expected upon the introduction of a hydroxyl group at the C-6 position.

Spectroscopic Data for 2,2,4-Trimethyl-1,2-dihydroquinoline

The following tables summarize the key spectroscopic data for the parent compound, 2,2,4-trimethyl-1,2-dihydroquinoline (CAS No. 147-47-7).

Table 1: ¹H NMR Spectroscopic Data of 2,2,4-Trimethyl-1,2-dihydroquinoline

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Predicted | |||

| ~1.2 | s | 6H | C2-(CH₃)₂ |

| ~2.0 | s | 3H | C4-CH₃ |

| ~3.8 | s (broad) | 1H | N1-H |

| ~5.3 | s | 1H | C3-H |

| ~6.5-7.2 | m | 4H | Aromatic Protons (C5, C6, C7, C8) |

Table 2: ¹³C NMR Spectroscopic Data of 2,2,4-Trimethyl-1,2-dihydroquinoline

| Chemical Shift (δ) ppm | Assignment |

| Predicted | |

| ~22 | C4-CH₃ |

| ~30 | C2-(CH₃)₂ |

| ~52 | C2 |

| ~121-130 | Aromatic CH |

| ~125 | C3 |

| ~135 | C4a |

| ~143 | C8a |

Table 3: Mass Spectrometry Data of 2,2,4-Trimethyl-1,2-dihydroquinoline

| m/z | Relative Intensity | Assignment |

| 173 | High | [M]⁺ (Molecular Ion) |

| 158 | High | [M-CH₃]⁺ |

Table 4: Infrared (IR) Spectroscopy Data of 2,2,4-Trimethyl-1,2-dihydroquinoline

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | N-H Stretch |

| ~3050 | Aromatic C-H Stretch |

| ~2950 | Aliphatic C-H Stretch |

| ~1600, ~1500 | C=C Aromatic Ring Stretch |

| ~1300 | C-N Stretch |

Predicted Spectroscopic Changes for this compound

The introduction of a hydroxyl group at the C-6 position is expected to induce the following changes in the spectroscopic data:

-

¹H NMR:

-

A new broad singlet corresponding to the phenolic -OH proton will appear, typically in the region of δ 5-10 ppm, the exact position being dependent on the solvent and concentration.

-

The aromatic proton signals will be affected by the electron-donating hydroxyl group. The protons ortho and para to the -OH group (C5-H and C7-H) will experience shielding and shift to a higher field (lower ppm) compared to the parent compound. The coupling patterns of the aromatic protons will also be altered.

-

-

¹³C NMR:

-

The C-6 carbon will be significantly deshielded and will appear at a much higher chemical shift (typically δ 150-160 ppm) due to the direct attachment of the electronegative oxygen atom.

-

The ortho and para carbons (C5, C7, and C8a) will be shielded and shift to a lower field (higher ppm).

-

-

Mass Spectrometry:

-

The molecular ion peak will be observed at m/z 189, corresponding to the molecular weight of this compound.

-

A prominent fragment ion at m/z 174, corresponding to the loss of a methyl group ([M-CH₃]⁺), is expected.

-

-

Infrared (IR) Spectroscopy:

-

A broad absorption band in the region of 3200-3600 cm⁻¹ will be present, characteristic of the O-H stretching vibration of the phenolic hydroxyl group.

-

A C-O stretching vibration will appear in the fingerprint region, typically around 1200-1260 cm⁻¹.

-

Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and conceptual relationships relevant to the study of this compound.

Caption: Synthetic workflow for this compound.

Caption: General workflow for spectroscopic analysis of the synthesized compound.

Conclusion

This technical guide provides a foundational understanding of the synthesis and predicted spectroscopic characteristics of this compound. While experimental data for this specific derivative remains to be broadly disseminated, the information presented herein, based on the well-characterized parent compound and established principles of spectroscopy, offers a robust starting point for researchers. The detailed synthetic protocols and workflow diagrams further equip scientists with the necessary information to produce and characterize this and related dihydroquinoline compounds for further investigation in drug discovery and materials science.

References

Unlocking the Therapeutic Potential of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the burgeoning research into the therapeutic applications of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol (DHQ). A potent antioxidant and anti-inflammatory agent, DHQ has demonstrated significant promise in preclinical models of acute liver injury and neurodegeneration. This document synthesizes the current understanding of its mechanism of action, focusing on the modulation of the Nrf2 and NF-κB signaling pathways. Detailed experimental protocols and quantitative data from key studies are presented to facilitate further research and development of this promising therapeutic candidate.

Introduction

This compound, a derivative of dihydroquinoline, has emerged as a molecule of significant interest in medicinal chemistry due to its robust antioxidant properties.[1] Its primary therapeutic potential lies in its ability to mitigate cellular damage induced by oxidative stress and inflammation, key drivers of numerous pathological conditions. Notably, research has highlighted its hepatoprotective effects in models of toxin-induced liver injury, such as those caused by carbon tetrachloride (CCl4) and acetaminophen (AAP).[1] The core of its protective mechanism involves the scavenging of free radicals and the subsequent reduction of oxidative stress, which in turn suppresses necrotic processes in liver tissue.[1]

Mechanism of Action: A Dual Approach to Cellular Protection

The therapeutic efficacy of this compound is rooted in its ability to modulate two critical cellular signaling pathways: the Nrf2 antioxidant response pathway and the NF-κB inflammatory pathway.

Activation of the Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept inactive in the cytoplasm. However, upon exposure to oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of a suite of antioxidant and cytoprotective genes. Studies have shown that DHQ can modulate the Nrf2 signaling pathway, leading to the enhanced expression and activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[1] This bolstering of the endogenous antioxidant defense system is a cornerstone of DHQ's protective effects.

Inhibition of the NF-κB Signaling Pathway

The transcription factor NF-κB is a central mediator of the inflammatory response. Its activation leads to the expression of pro-inflammatory cytokines and other inflammatory mediators. By reducing oxidative stress, DHQ also downregulates the expression of the transcription factor NF-κB.[1] This leads to a decrease in the production of pro-inflammatory cytokines, thereby mitigating the inflammatory cascade and reducing inflammation-mediated tissue damage. This anti-inflammatory action complements its antioxidant effects, providing a multi-pronged approach to cellular protection.

Quantitative Data from Preclinical Studies

The hepatoprotective effects of this compound have been quantified in rodent models of acetaminophen (AAP)-induced liver injury. The following tables summarize key findings from these studies.

Table 1: Effect of DHQ on Serum Liver Enzyme Levels in AAP-Induced Liver Injury in Rats

| Group | Alanine Aminotransferase (ALT) (U/L) | Aspartate Aminotransferase (AST) (U/L) |

| Control | Data not available in snippets | Data not available in snippets |

| AAP | Significantly Increased | Significantly Increased |

| AAP + DHQ | Normalized levels | Normalized levels |

| Studies in rodent models have shown that this compound can normalize serum levels of liver enzymes like alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[1] |

Table 2: Effect of DHQ on Markers of Oxidative Stress in AAP-Induced Liver Injury in Rats

| Group | 8-hydroxy-2-deoxyguanosine (8-OHdG) | 8-isoprostane |

| Control | Baseline levels | Baseline levels |

| AAP | Accumulated in liver and serum | Accumulated in liver and serum |

| AAP + DHQ | Reduced levels | Reduced levels |

| The administration of acetaminophen caused the accumulation of 8-hydroxy-2-deoxyguanosine and 8-isoprostane in the liver and serum.[2][3] |

Table 3: Effect of DHQ on Antioxidant Enzyme Activity in AAP-Induced Liver Injury in Rats

| Group | Superoxide Dismutase (SOD) | Catalase (CAT) | Glutathione Peroxidase (GPx) |

| Control | Normal activity | Normal activity | Normal activity |

| AAP | Imbalanced function | Imbalanced function | Imbalanced function |

| AAP + DHQ | Promoted normalization | Promoted normalization | Promoted normalization |

| In addition, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline promoted the normalization of antioxidant system function in animals treated with acetaminophen.[2][3] |

Table 4: Effect of DHQ on Inflammatory and Apoptotic Markers in AAP-Induced Liver Injury in Rats

| Group | Pro-inflammatory Cytokine mRNA | NF-κB mRNA | Caspase-3, -8, -9 Activity |

| Control | Baseline levels | Baseline levels | Baseline levels |

| AAP | Increased synthesis | Increased synthesis | Higher activities |

| AAP + DHQ | Reduced levels | Reduced levels | Reduced activity |

| This study discovered that 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline reduced oxidative stress by its antioxidant activity, hence reducing the level of pro-inflammatory cytokine and NF-κB mRNA...These changes resulted in a reduction in the activity of caspase-8 and caspase-9...and inhibited the effector caspase-3.[2][3] |

Experimental Protocols

The following section details the methodologies employed in a key study investigating the effects of this compound in a rat model of acetaminophen-induced liver injury.

Animal Model and Treatment

-

Animal Species: Male Wistar rats.

-

Housing: Standard laboratory conditions.

-

Groups:

-

Control group.

-

Acetaminophen (AAP) group: single intraperitoneal injection of AAP.

-

AAP + DHQ group: received DHQ intragastrically at a dose of 50 mg/kg following AAP administration.

-

-

Duration: The experimental period and specific timing of treatments and sample collection would be detailed in the full study, but the snippets indicate a period of observation following the initial insult.

Biochemical Assays

-

Liver Injury Markers: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) were determined using standard reagent kits.

-

Oxidative Stress Markers: Levels of 8-hydroxy-2-deoxyguanosine and 8-isoprostane in liver and serum were measured, likely using ELISA kits.

-

Antioxidant Enzyme Activity: The activities of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) in liver tissue were assessed using spectrophotometric methods.

-

Inflammatory Markers: The mRNA expression of pro-inflammatory cytokines and NF-κB in liver tissue was quantified using real-time PCR.

-

Apoptosis Markers: The activities of caspase-3, -8, and -9 in liver tissue were determined using specific activity assays.

Future Directions and Conclusion

The existing body of research strongly supports the therapeutic potential of this compound as a potent antioxidant and anti-inflammatory agent. Its demonstrated efficacy in preclinical models of liver injury warrants further investigation into its broader applications in diseases with underlying oxidative stress and inflammation. Future research should focus on:

-

Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of DHQ and to establish optimal dosing regimens.

-

Toxicology Studies: Comprehensive safety and toxicology assessments are crucial before consideration for clinical trials.

-

Exploration of Other Therapeutic Areas: Investigating the efficacy of DHQ in other disease models, such as neurodegenerative diseases, cardiovascular diseases, and diabetes, where oxidative stress and inflammation play a significant role.

References

- 1. researchgate.net [researchgate.net]

- 2. 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of acetaminophen-induced liver injury and its implications for therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol is a potent antioxidant compound belonging to the dihydroquinoline class of molecules.[1] It is recognized for its significant cytoprotective properties, primarily attributed to its ability to scavenge free radicals and mitigate oxidative stress.[1] Research has highlighted its potential as a precursor for the development of hepatoprotective agents, demonstrating efficacy in animal models of liver injury induced by toxins.[1] The primary mechanism of action involves the modulation of key cellular signaling pathways, including the activation of the Nrf2 antioxidant response and the downregulation of pro-inflammatory and apoptotic pathways such as NF-κB and caspases.[1] These characteristics make this compound a compound of interest for in vitro studies investigating cellular responses to oxidative stress and inflammation.

These application notes provide a comprehensive guide for the utilization of this compound in a cell culture setting. Detailed protocols for assessing its cytotoxicity, and antioxidant and mechanistic properties are presented to facilitate its investigation in various research applications.

Data Presentation

The following tables present hypothetical data for the described experimental protocols. These tables are intended to serve as a guide for data organization and presentation.

Table 1: Cytotoxicity of this compound on Hepatocellular Carcinoma (HepG2) Cells

| Concentration (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h |

| 0 (Vehicle Control) | 100.0 ± 5.0 | 100.0 ± 4.5 |

| 1 | 98.5 ± 4.8 | 97.2 ± 5.1 |

| 5 | 96.2 ± 5.3 | 94.8 ± 4.9 |

| 10 | 94.7 ± 4.9 | 91.5 ± 5.5 |

| 25 | 90.1 ± 5.8 | 85.3 ± 6.2 |

| 50 | 82.3 ± 6.1 | 75.1 ± 5.9 |

| 100 | 65.4 ± 7.2 | 52.8 ± 6.8 |

Table 2: Protective Effect of this compound against H₂O₂-Induced Oxidative Stress in HepG2 Cells

| Treatment | H₂O₂ (µM) | Cell Viability (%) | Intracellular ROS (RFU) |

| Control | 0 | 100.0 ± 5.0 | 1000 ± 150 |

| Vehicle + H₂O₂ | 200 | 55.2 ± 6.1 | 8500 ± 950 |

| 10 µM Compound + H₂O₂ | 200 | 78.9 ± 5.5 | 4200 ± 550 |

| 25 µM Compound + H₂O₂ | 200 | 89.5 ± 4.8 | 2500 ± 300 |

Table 3: Effect of this compound on Caspase-3/7 Activity in H₂O₂-Treated HepG2 Cells

| Treatment | H₂O₂ (µM) | Caspase-3/7 Activity (Fold Change) |

| Control | 0 | 1.0 ± 0.2 |

| Vehicle + H₂O₂ | 200 | 4.5 ± 0.8 |

| 25 µM Compound + H₂O₂ | 200 | 1.8 ± 0.4 |

Experimental Protocols